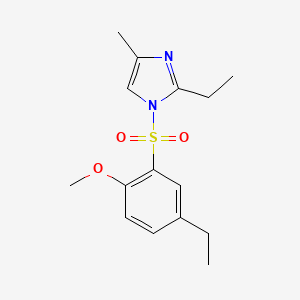

2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole

Beschreibung

2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole is a sulfonylated imidazole derivative characterized by a phenylsulfonyl group substituted with ethyl and methoxy moieties and an imidazole core bearing ethyl and methyl groups. Its molecular formula is C₁₆H₂₀N₂O₃S, with a molecular weight of 320.41 g/mol. The compound’s structure combines a sulfonamide linker, which is common in bioactive molecules, with an imidazole heterocycle known for diverse pharmacological and agrochemical applications .

Eigenschaften

IUPAC Name |

2-ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-5-12-7-8-13(20-4)14(9-12)21(18,19)17-10-11(3)16-15(17)6-2/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSPYOXFKWSTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=C(N=C2CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The scalability of the synthesis is crucial for its application in large-scale industrial processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

Wirkmechanismus

The mechanism of action of 2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole () serves as a key structural analog. A comparative analysis is outlined below:

The analog’s ethoxy and isopropyl groups increase steric bulk and lipophilicity compared to the target compound’s methoxy and ethyl substituents. This difference may influence solubility, bioavailability, and intermolecular interactions (e.g., crystal packing or hydrogen bonding) .

Functional Group Comparisons

- Sulfonyl Group : Both compounds feature a sulfonamide linker, which is critical for hydrogen-bonding interactions in crystal structures (e.g., S=O···H-N motifs) and may enhance thermal stability .

- Heterocyclic Core: The shared imidazole ring provides a rigid planar structure, but substituent variations (e.g., methyl vs.

Crystallographic and Hydrogen-Bonding Behavior

highlights the role of hydrogen bonding in molecular aggregation. The target compound’s methoxy group may engage in weaker C-H···O interactions compared to the ethoxy group in the analog, which has a longer alkyl chain and could participate in more complex van der Waals interactions. Such differences might lead to distinct crystal packing motifs, as validated by tools like SHELX .

Analogous Sulfonyl-Containing Agrochemicals

lists sulfonylurea herbicides (e.g., metsulfuron methyl ester), which share sulfonyl linkages but feature triazine cores instead of imidazole. This distinction underscores divergent applications:

- Imidazole derivatives (target compound) may exhibit biological activity in enzyme inhibition (e.g., cytochrome P450 modulation).

- Triazine-based sulfonylureas () act as acetolactate synthase inhibitors in plants.

Physicochemical and Environmental Implications

The lumping strategy () groups structurally similar compounds for environmental modeling. The target compound and its analog could be treated as a single surrogate in fate/transport studies due to shared sulfonyl and imidazole moieties. However, substituent differences (e.g., methoxy vs. ethoxy) may necessitate separate evaluations of degradation pathways or toxicity profiles.

Biologische Aktivität

Overview

2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole is a synthetic compound belonging to the imidazole family, characterized by its unique substitution pattern which includes ethyl, methoxyphenyl, sulfonyl, and methyl groups. This structure endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C15H20N2O3S

- Molecular Weight : 308.4 g/mol

The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. It has been shown to modulate biochemical pathways by binding to specific sites on these molecular targets, thus altering their activity.

Inhibitory Effects

Research indicates that 2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole exhibits inhibitory effects on certain enzymes, particularly those involved in lipid metabolism. For instance, it selectively inhibits the linoleate oxygenase activity of ALOX15, which is crucial for the metabolism of polyunsaturated fatty acids. The compound's structure plays a significant role in its binding affinity and selectivity towards this enzyme.

| Compound | IC50 (LA) | IC50 (AA) | Selectivity Ratio |

|---|---|---|---|

| 2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole | 0.018 µM | 0.032 µM | 1.78 |

The data indicates that this compound has a higher affinity for linoleate (LA) compared to arachidonic acid (AA), suggesting its potential as a selective inhibitor in therapeutic applications targeting inflammatory pathways.

Cytotoxicity Studies

In vitro studies have demonstrated that 2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole exhibits cytotoxic activity against various cancer cell lines. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways.

Case Studies

- Study on ALOX15 Inhibition : A recent study evaluated the compound's efficacy in inhibiting ALOX15 in rabbit models. The results showed that the compound significantly reduced the enzyme's activity, leading to decreased production of pro-inflammatory mediators.

- Cytotoxicity in Cancer Cell Lines : Another study assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The findings indicated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, corroborating its potential as an anti-cancer agent.

Comparison with Similar Compounds

The unique substitution pattern of 2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole distinguishes it from other imidazole derivatives. For example, while compounds like 1-Cyanoethyl-2-ethyl-4-methylimidazole share a similar core structure, they differ significantly in their biological activities due to variations in their substituents.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-Ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole | Selective ALOX15 inhibition, cytotoxicity against cancer cells | Ethyl and methoxyphenyl substitutions |

| 1-Cyanoethyl-2-ethyl-4-methylimidazole | Moderate anti-inflammatory properties | Different functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.